molecular formula C15H26N2 B4745819 N-benzyl-N,N',N'-triethyl-1,2-ethanediamine

N-benzyl-N,N',N'-triethyl-1,2-ethanediamine

Cat. No. B4745819
M. Wt: 234.38 g/mol
InChI Key: QLSSYVAFZGAMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N,N',N'-triethyl-1,2-ethanediamine, also known as BZETA, is a chemical compound that has been widely used in scientific research. BZETA is a tertiary amine that has been used as a ligand in the synthesis of various metal complexes. It has also been used as a reagent in the synthesis of organic compounds.

Mechanism of Action

The mechanism of action of N-benzyl-N,N',N'-triethyl-1,2-ethanediamine is not well understood. However, it is believed that N-benzyl-N,N',N'-triethyl-1,2-ethanediamine acts as a Lewis base and forms a complex with metal ions. This complex can then catalyze various organic reactions. N-benzyl-N,N',N'-triethyl-1,2-ethanediamine has also been shown to be a good nucleophile and can react with electrophilic compounds.
Biochemical and Physiological Effects:
N-benzyl-N,N',N'-triethyl-1,2-ethanediamine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be a mild irritant to the skin and eyes. It is not known to be toxic or carcinogenic.

Advantages and Limitations for Lab Experiments

N-benzyl-N,N',N'-triethyl-1,2-ethanediamine has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable and can be stored for long periods of time. However, N-benzyl-N,N',N'-triethyl-1,2-ethanediamine has some limitations. It is not very soluble in water and can be difficult to handle. It is also not very reactive and may require the use of a catalyst to initiate reactions.

Future Directions

There are several future directions for the use of N-benzyl-N,N',N'-triethyl-1,2-ethanediamine in scientific research. One direction is the synthesis of new metal complexes using N-benzyl-N,N',N'-triethyl-1,2-ethanediamine as a ligand. These metal complexes can be studied for their catalytic properties in organic reactions. Another direction is the use of N-benzyl-N,N',N'-triethyl-1,2-ethanediamine in the synthesis of new organic compounds. N-benzyl-N,N',N'-triethyl-1,2-ethanediamine can be used as a reagent in the synthesis of carboxylic acids, esters, and amides. Finally, the biochemical and physiological effects of N-benzyl-N,N',N'-triethyl-1,2-ethanediamine can be further studied to determine its safety for use in scientific research.
Conclusion:
In conclusion, N-benzyl-N,N',N'-triethyl-1,2-ethanediamine is a chemical compound that has been widely used in scientific research. It has been used as a ligand in the synthesis of various metal complexes and as a reagent in the synthesis of organic compounds. N-benzyl-N,N',N'-triethyl-1,2-ethanediamine has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of N-benzyl-N,N',N'-triethyl-1,2-ethanediamine in scientific research, including the synthesis of new metal complexes and the study of its biochemical and physiological effects.

Scientific Research Applications

N-benzyl-N,N',N'-triethyl-1,2-ethanediamine has been widely used in scientific research as a ligand in the synthesis of various metal complexes. These metal complexes have been studied for their catalytic properties in organic reactions. N-benzyl-N,N',N'-triethyl-1,2-ethanediamine has also been used as a reagent in the synthesis of organic compounds. It has been used in the synthesis of carboxylic acids, esters, and amides.

properties

IUPAC Name

N'-benzyl-N,N,N'-triethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-4-16(5-2)12-13-17(6-3)14-15-10-8-7-9-11-15/h7-11H,4-6,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSSYVAFZGAMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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